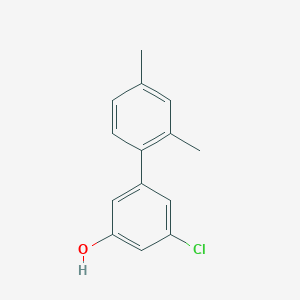

3-Chloro-5-(2,4-dimethylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(2,4-dimethylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c1-9-3-4-14(10(2)5-9)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSIBJWWBZZUFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40685870 | |

| Record name | 5-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261899-14-2 | |

| Record name | 5-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 5 2,4 Dimethylphenyl Phenol and Its Analogues

Directed Aromatic Halogenation Studies

The introduction of a chlorine atom at a specific position on a phenolic ring is a foundational step in the synthesis of compounds like 3-Chloro-5-(2,4-dimethylphenyl)phenol. This process, known as electrophilic aromatic substitution (EAS), is often challenged by a lack of regioselectivity, frequently yielding a mixture of constitutional isomers. acs.org

Regioselective Chlorination Strategies for Phenolic Substrates

The inherent electronic properties of the hydroxyl group on a phenol (B47542) ring direct incoming electrophiles, such as chlorine, to the ortho and para positions. nih.gov Traditional chlorination methods often result in a preference for the para-isomer, with ortho-to-para ratios typically around 1:4. acs.org To synthesize a meta-substituted product like 3-chloro-5-phenylphenol, or to control selectivity in more complex systems, chemists must employ advanced strategies that overcome the substrate's natural directing effects. acs.org

One approach involves managing the reaction environment. For instance, studying the chlorination of phenol in micellar media using a hydrogen peroxide/hydrochloric acid system has shown that the ortho/para selectivity ratio can be influenced by the type and concentration of the surfactant used. nih.gov In some cases, an ortho/para ratio of up to 12 was achieved for phenol chlorination. nih.gov

Another strategy involves modifying the directing properties of the substituents on the aromatic ring. The order in which substituents are introduced during a multi-step synthesis is critical. lumenlearning.com To achieve meta-substitution, a meta-directing group can be introduced first, followed by chlorination, and then the initial group is either removed or converted into the desired final substituent. lumenlearning.com

Catalytic Systems and Reaction Environment Optimization

Modern organic synthesis heavily relies on catalysts to control the regioselectivity of reactions like phenol chlorination. acs.org Different catalysts can either augment or override a substrate's inherent selectivity. acs.org For example, Nagasawa's bis-thiourea catalyst has been shown to overcome the innate para-selectivity of electrophilic phenol chlorination, favoring the formation of ortho-chlorinated phenols. acs.orgscientificupdate.com Conversely, a phosphine (B1218219) sulfide (B99878) catalyst derived from 2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) enhances the natural preference for para-chlorination. acs.org

Researchers have developed highly efficient ortho-selective electrophilic chlorination of phenols using a Lewis basic selenoether catalyst, achieving ortho/para selectivities greater than 20:1 with catalyst loadings as low as 1%. acs.org The effectiveness of these catalysts often depends on a hydrogen-bonding interaction with the phenolic substrate. acs.org

The choice of chlorinating agent and solvent system is also crucial. Sulfuryl chloride (SO2Cl2) is a common chlorinating agent, and its reactivity can be modulated by organocatalysts. acs.orgchemicalbook.com For instance, acetonitrile (B52724) can activate SO2Cl2, while 1,4-dioxane (B91453) is suitable for chlorinating oxidation-sensitive aromatic compounds. acs.org An efficient method for the selective oxychlorination of phenol to 2,4-dichlorophenol (B122985) uses manganous(II) sulfate (B86663) as a catalyst with hydrogen chloride as the chlorine source and hydrogen peroxide as the oxidant in water. rsc.org

| Catalyst System | Chlorinating Agent | Primary Selectivity | Key Findings | Reference |

|---|---|---|---|---|

| Bis-thiourea | N-chlorosuccinimide (NCS) | Ortho | Overcomes innate para-selectivity of phenols. acs.orgscientificupdate.com | acs.org, scientificupdate.com |

| BINAP-derived Phosphine Sulfide | N-chlorosuccinimide (NCS) | Para | Enhances the innate para-preference of phenol chlorination. acs.org | acs.org |

| Lewis Basic Selenoether | N/A | Ortho | Achieves >20:1 ortho/para selectivity with low catalyst loading. acs.org | acs.org |

| Manganous(II) Sulfate | HCl / H2O2 | 2,4-dichloro | Efficient for selective oxychlorination in water. rsc.org | rsc.org |

Cross-Coupling Reaction Approaches

The formation of the carbon-carbon bond between the chlorinated phenol ring and the 2,4-dimethylphenyl group is a critical transformation that is efficiently achieved through metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Processes for Phenol Arylation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds. mdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate. mdpi.comlibretexts.org In the context of synthesizing 3-Chloro-5-(2,4-dimethylphenyl)phenol, this would involve coupling a derivative of 3-chlorophenol (B135607) with 2,4-dimethylphenylboronic acid.

A significant challenge in using phenols directly in Suzuki-Miyaura coupling is the poor leaving group ability of the hydroxyl (-OH) group. mdpi.com To overcome this, the phenol must first be activated. This is often done by converting the hydroxyl group into a better leaving group, such as a tosylate, sulfamate, or triflate. mdpi.comaminer.orgmdpi.com Recent research has focused on developing methods for the direct, one-pot Suzuki-Miyaura cross-coupling of phenols without the need to isolate the activated intermediate. mdpi.com

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The aryl halide adds to the palladium(0) catalyst. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination: The desired biaryl product is formed, and the palladium(0) catalyst is regenerated. libretexts.org

The choice of ligand, base, and solvent system is critical for the success of these reactions. mit.edu Bulky, electron-rich phosphine ligands are commonly employed to facilitate the catalytic cycle. mit.eduresearchgate.net While palladium is the most common catalyst, nickel-based systems have also been developed and show excellent activity, sometimes offering a more cost-effective alternative. mdpi.com

| Catalyst | Ligand | Phenol Activation | Key Features | Reference |

|---|---|---|---|---|

| Palladium(II) Acetate | Xantphos | Conversion to triflate or tosylate | Effective for C-O and C-N bond formation. beilstein-journals.org | beilstein-journals.org |

| trans-NiCl(o-Tol)(PCy3)2/2PCy3 | Tricyclohexylphosphine (PCy3) | In situ activation with Tosyl Fluoride (TsF) | Enables direct, one-pot coupling of phenols. mdpi.com | mdpi.com |

| Palladium(II) Complexes | Bulky biarylphosphine ligands | Use of bromoarenes for O-arylation | Catalyzes both Suzuki coupling and O-arylation. researchgate.net | researchgate.net |

Exploration of Other Metal-Mediated C-C Bond Formations

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed processes are instrumental in forming C-C bonds. iupac.org These reactions often proceed through the activation of C-H or C-X (where X is a halide) bonds. iupac.orgchemrxiv.org The Heck reaction, for instance, couples aryl halides with alkenes. While not directly forming a biaryl bond in one step, it represents the versatility of palladium catalysis in C-C bond formation. youtube.com

Research into C-C bond activation has also gained attention, where transition metals can cleave and form robust carbon-carbon bonds, particularly in strained ring systems. chemrxiv.org While less common for biaryl synthesis, these methods highlight the continuous innovation in the field. The development of new ligands and catalyst systems consistently expands the scope of what is possible in C-C bond formation, allowing for milder reaction conditions and tolerance of a wider range of functional groups. mit.edu

Multi-Step Organic Synthesis Pathways from Precursors

The synthesis of a specifically substituted molecule like 3-Chloro-5-(2,4-dimethylphenyl)phenol is almost invariably a multi-step process. lumenlearning.com The synthetic design must strategically plan the sequence of reactions to ensure the correct placement of each substituent.

A plausible synthetic route could begin with a commercially available precursor, such as 3-bromophenol (B21344) or 3,5-dihalophenol.

Route A: Suzuki Coupling followed by Chlorination

Protection: The hydroxyl group of a starting material like 3-bromophenol is protected (e.g., as a methyl ether) to prevent it from interfering with subsequent steps.

Suzuki-Miyaura Coupling: The protected 3-bromophenol undergoes a Suzuki-Miyaura coupling with 2,4-dimethylphenylboronic acid to form the biaryl structure.

Deprotection: The protecting group is removed to regenerate the free phenol.

Regioselective Chlorination: The resulting 5-(2,4-dimethylphenyl)phenol is then selectively chlorinated. This step is challenging, as the existing substituents will direct the incoming chlorine. Careful selection of a catalytic system, as described in section 2.1, would be required to favor chlorination at the C3 position.

Route B: Chlorination followed by Suzuki Coupling

Starting Material: Begin with a molecule that already contains the desired chlorine atom, such as 3-chloro-5-bromophenol or 3-chloro-5-iodophenol (B1424305). The synthesis of such precursors can itself be a multi-step process, potentially involving nitration, reduction, diazotization (Sandmeyer reaction), and halogenation steps starting from a simpler phenol.

Suzuki-Miyaura Coupling: This di-halogenated phenol derivative would then undergo a selective Suzuki-Miyaura coupling. The different reactivities of bromine and chlorine (or iodine and chlorine) towards palladium-catalyzed coupling can be exploited. Typically, the C-Br or C-I bond is more reactive than the C-Cl bond, allowing for selective coupling at the bromo/iodo position while leaving the chloro substituent intact.

Final Product: This pathway leads directly to the target compound, 3-Chloro-5-(2,4-dimethylphenyl)phenol. This route often offers better control over the final substitution pattern. For example, the synthesis of 2-arylphenols has been achieved through sequences involving halogenation followed by cross-coupling. acs.org

The synthesis of related compounds, such as 4-chloro-3,5-dimethylphenol (B1207549) (Chloroxylenol), from 3,5-dimethylphenol (B42653) using sulfuryl chloride or a copper-catalyzed oxychlorination system, provides established precedents for the chlorination step. chemicalbook.comgoogle.com Similarly, the synthesis of other complex halogenated biaryl ethers and amides demonstrates the robustness of combining halogenation, nitration, reduction, and coupling reactions in a synthetic sequence. nih.gov

Synthesis and Functionalization of Phenolic and Aryl Precursors

The construction of the target biphenyl (B1667301) structure is most commonly achieved by forming a carbon-carbon bond between two pre-functionalized aromatic rings. This approach, particularly through transition metal-catalyzed cross-coupling reactions, offers high modularity and efficiency. The key to this strategy lies in the preparation of suitable phenolic and aryl precursors. For the synthesis of 3-Chloro-5-(2,4-dimethylphenyl)phenol, this involves a halogenated 3-chlorophenol derivative and a functionalized 2,4-dimethylbenzene.

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone reaction for this purpose, linking an organoboron compound with an organohalide. gre.ac.uknih.gov The reaction is prized for its tolerance of a wide variety of functional groups and its general reliability. gre.ac.uk The precursors for the synthesis of 3-Chloro-5-(2,4-dimethylphenyl)phenol would be 2,4-dimethylphenylboronic acid and a di-halogenated phenol, such as 3-chloro-5-iodophenol or 3-chloro-5-bromophenol.

The synthesis of the aryl precursor, 2,4-dimethylphenylboronic acid, is a standard procedure in organic synthesis, making it a readily available building block for creating complex molecules. chemimpex.com It serves as a key intermediate in the development of pharmaceuticals and agrochemicals due to its ability to participate in carbon-carbon bond formation. chemimpex.com

The phenolic precursor, a derivative of 3-chlorophenol, can be synthesized through various methods, including the selective hydrodechlorination of more highly chlorinated phenols. google.com Functionalization often involves introducing a second halogen (bromine or iodine) at the 5-position to serve as a handle for the cross-coupling reaction. The reactivity of the halide in the Suzuki-Miyaura coupling generally follows the order I > Br > Cl.

The effectiveness of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system. Systematic investigations have been performed to optimize these conditions for the coupling of various halophenols and phenol boronic acids. acs.org For instance, while conventional heating is often sufficient for iodophenols, microwave irradiation can significantly improve results for less reactive bromophenols. acs.org

| Catalyst/Ligand System | Base | Solvent | Key Feature | Citation |

| Pd/C (heterogeneous) | Various | Water | Enables easier catalyst removal and recycling, aligning with green chemistry principles. | acs.org |

| Pd(OAc)₂ / sSPhos | K₃PO₄ | Toluene/Water | Provides high enantioselectivity for the synthesis of axially chiral biphenols. | nih.govacs.org |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | A common and robust system for coupling arylboronic acids with aryl halides. | nih.gov |

| Palladium(II) acetate | Cs₂CO₃ | Not specified | Used in one-pot Heck/Suzuki coupling sequences for synthesizing complex biphenyls. | researchgate.net |

This table summarizes various catalytic systems used in Suzuki-Miyaura coupling for the synthesis of biphenyls and related compounds, highlighting the diversity of applicable conditions.

Condensation, Cyclization, and Rearrangement Reactions in Phenol Construction

Beyond the coupling of precursors, other classical and modern reactions allow for the construction of the substituted phenol ring itself. These methods, including condensation, cyclization, and rearrangement reactions, provide alternative synthetic routes that can offer unique advantages in terms of regiochemical control and access to highly substituted products.

Condensation Reactions Condensation reactions involve the joining of molecules, often with the elimination of water. The acid-catalyzed condensation of phenols with aldehydes or ketones is a well-established method for creating complex phenolic structures. rsc.org For example, phenol can react with formaldehyde (B43269) in the presence of a catalyst like metallic magnesium to form phenol-formaldehyde condensation products, which are precursors to phenolic resins. google.com While traditionally used for polymer synthesis, the underlying principles can be adapted for the synthesis of discrete molecules. researchgate.net Investigations into the liquefaction of woody materials in phenol have also studied these condensation reactions, noting that intense reaction conditions can promote their occurrence. researchgate.net

Cyclization Reactions Cyclization reactions are powerful tools for building aromatic rings from acyclic precursors. A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition that can be used to construct the benzene (B151609) ring with a high degree of control over the substitution pattern. oregonstate.edu By choosing appropriately substituted dienes and dienophiles, complex phenols can be synthesized in a convergent manner. oregonstate.eduresearchgate.net For instance, a [4+2] type cyclo-condensation using aryl ketoesters and ynones has been developed to prepare poly-substituted phenols. researchgate.net Other cyclization strategies include:

Oxidative cyclization , where a side chain on an existing aromatic ring attacks the ring to form a new fused ring structure, often mediated by hypervalent iodine reagents. nih.gov

Ring-closing metathesis (RCM) followed by tautomerization or dehydration to yield substituted phenols without the formation of regioisomers. organic-chemistry.org

Acid-catalyzed cyclization of o-allyl phenols can be used to form dihydrobenzofuran derivatives. nih.gov

Rearrangement Reactions Molecular rearrangements are reactions where the carbon skeleton of a molecule is restructured to form a new isomer. Several named rearrangements are pivotal in phenol synthesis:

Claisen Rearrangement : This is a thermal, pericyclic gre.ac.ukgre.ac.uk-sigmatropic rearrangement of an allyl aryl ether. byjus.com The reaction initially forms a cyclohexadienone intermediate, which then rapidly tautomerizes to the more stable ortho-allylated phenol. byjus.comyoutube.com

Dienone-Phenol Rearrangement : This reaction involves the acid-catalyzed rearrangement of cyclohexadienones into substituted phenols, providing another route to functionalized aromatic rings. libretexts.org

Bamberger Rearrangement : This reaction converts N-phenylhydroxylamines into aminophenols upon treatment with aqueous acid. libretexts.org

| Reaction Type | Description | Example Application | Citation |

| Condensation | Joining of molecules (e.g., phenol and an aldehyde) with the elimination of a small molecule (e.g., water). | Synthesis of trihydroxytriphenylmethanes from phenols and hydroxybenzaldehydes. | rsc.org |

| Cyclization | Formation of a ring from an acyclic precursor. | [4+2] cyclo-condensation of aryl ketoesters and ynones to form polysubstituted phenols. | researchgate.net |

| Rearrangement | Migration of an atom or group within a molecule to form a new structural isomer. | Claisen rearrangement of allyl aryl ethers to yield o-allylphenols. | byjus.com |

This table compares three fundamental reaction types used in the construction of phenolic compounds, providing a brief description and an example for each.

Sustainable Synthesis and Green Chemistry Innovations

The chemical industry is increasingly adopting the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. The synthesis of specialty chemicals like 3-Chloro-5-(2,4-dimethylphenyl)phenol and its analogues is an area ripe for such innovations. The twelve principles of green chemistry provide a framework for this transformation, emphasizing waste prevention, atom economy, the use of less hazardous substances, and energy efficiency. dcatvci.org

One of the primary focuses of green chemistry is the reduction or elimination of hazardous solvents. This has led to the development of reactions in alternative, benign media like water or ethanol (B145695), or under solventless conditions. researchgate.netrsc.org For example, a rapid and scalable synthesis of phenols from arylboronic acids has been achieved in ethanol at room temperature, offering a significant improvement over methods requiring harsh conditions or toxic solvents. rsc.org

The use of renewable feedstocks is another key pillar of sustainable synthesis. Lignin (B12514952), a complex aromatic polymer found in biomass, is a significant source of phenolic compounds. researchgate.net Research is focused on the depolymerization of lignin to produce valuable aromatic chemicals, which can then be used as starting materials in place of petroleum-derived phenols. researchgate.netacs.org This approach not only utilizes a renewable resource but also adds value to what is often considered a waste product from the pulp and paper industry. acs.org

Catalysis plays a central role in green chemistry. The development of highly efficient and recyclable catalysts is crucial. Heterogeneous catalysts, such as palladium on carbon (Pd/C), are advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. acs.org Innovations also include the design of biomimetic catalysts that mimic the high selectivity and efficiency of natural enzymes. laxai.com

Energy efficiency is addressed through methods like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. gre.ac.ukacs.org Furthermore, designing syntheses with maximum atom economy—ensuring that the maximum proportion of starting materials is incorporated into the final product—is a fundamental goal. dcatvci.org Strategies such as C-H functionalization are particularly promising in this regard, as they avoid the need for pre-functionalized substrates, thus simplifying synthetic routes and reducing waste. rsc.org

| Green Chemistry Principle | Application in Phenol/Biphenyl Synthesis | Example | Citation |

| Waste Prevention | Designing synthetic routes that generate minimal byproducts. | Direct C-H functionalization avoids the need for activating groups, reducing waste streams. | rsc.org |

| Safer Solvents & Auxiliaries | Using environmentally benign solvents or solvent-free conditions. | One-minute synthesis of phenols from arylboronic acids using ethanol as a solvent. | rsc.org |

| Use of Renewable Feedstocks | Substituting petroleum-based starting materials with bio-based alternatives. | Valorization of kraft lignin to create tannin-like phenolic compounds for use in adhesives. | researchgate.netacs.org |

| Catalysis | Employing recoverable and reusable catalysts to improve efficiency and reduce waste. | Use of heterogeneous Pd/C catalyst for Suzuki-Miyaura couplings in water. | acs.org |

| Design for Energy Efficiency | Utilizing methods that reduce energy consumption. | Microwave-assisted organic synthesis to accelerate reactions and lower energy input. | gre.ac.ukacs.org |

This table illustrates the application of key green chemistry principles to the synthesis of phenolic and biphenyl compounds, providing specific examples from recent research.

Mechanistic Investigations of Chemical Reactivity and Transformations

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring in 3-Chloro-5-(2,4-dimethylphenyl)phenol is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating hydroxyl (-OH) group. byjus.com This group directs incoming electrophiles primarily to the ortho and para positions relative to it. However, the presence of the chlorine atom and the dimethylphenyl group introduces competing electronic and steric effects.

The hydroxyl group is a more powerful activating group than the deactivating, yet ortho-, para-directing, chlorine atom. Therefore, the primary directing influence on the phenolic ring is the -OH group, targeting positions C2, C4, and C6.

Position C2: Ortho to the hydroxyl group and meta to the chlorine. It is sterically hindered by the adjacent bulky 2,4-dimethylphenyl group.

Position C4: Para to the hydroxyl group and ortho to the chlorine. This position is electronically activated by both the hydroxyl and chloro groups.

Position C6: Ortho to the hydroxyl group and meta to the chlorine. This is the most sterically accessible position for electrophilic attack.

Key Electrophilic Aromatic Substitution Reactions:

Nitration: Treatment with dilute nitric acid is expected to introduce a nitro group (-NO₂) primarily at the C4 and C6 positions. byjus.com Using concentrated nitric acid could lead to the formation of dinitro products. byjus.com

Halogenation: Due to the highly activating nature of the hydroxyl group, halogenation (e.g., with bromine water) can proceed readily even without a Lewis acid catalyst, potentially leading to the substitution of all activated, accessible positions (C4 and C6). byjus.com

Sulfonation: Reaction with concentrated sulfuric acid would introduce a sulfonic acid group (-SO₃H), likely at the less sterically hindered C6 position or the electronically favorable C4 position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are also possible. masterorganicchemistry.com However, the steric hindrance from the existing substituents might necessitate harsher reaction conditions. The Lewis acid catalysts used in these reactions can also coordinate with the phenolic hydroxyl group, reducing its activating influence.

Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Predicted Major Product(s) |

| Nitration | Dilute HNO₃ | 4-Nitro-3-chloro-5-(2,4-dimethylphenyl)phenol and 6-Nitro-3-chloro-5-(2,4-dimethylphenyl)phenol |

| Halogenation | Br₂ in H₂O | 4,6-Dibromo-3-chloro-5-(2,4-dimethylphenyl)phenol |

| Sulfonation | Conc. H₂SO₄ | 3-Chloro-5-(2,4-dimethylphenyl)phenol-6-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 6-Acetyl-3-chloro-5-(2,4-dimethylphenyl)phenol |

Nucleophilic Reactions at the Phenolic Hydroxyl Group and Halogenated Position

The compound offers two primary sites for nucleophilic attack: the acidic proton of the hydroxyl group and the carbon atom bonded to the chlorine.

Reactions at the Phenolic Hydroxyl Group:

The hydroxyl group behaves as a typical phenol (B47542), readily undergoing deprotonation in the presence of a base to form a phenoxide ion. This anion is a potent nucleophile and can participate in various reactions.

Etherification (Williamson Ether Synthesis): The corresponding phenoxide, formed by reaction with a base like sodium hydroxide, can react with alkyl halides (e.g., methyl iodide) to form ethers.

Esterification: The phenol can be acylated using acid chlorides or anhydrides in the presence of a base (e.g., pyridine) to produce phenyl esters. This is a common derivatization technique. nih.gov

Reactions at the Halogenated Position:

Nucleophilic aromatic substitution (SNAr) to replace the chlorine atom is generally difficult for simple aryl halides. libretexts.org The reaction requires strong activation from electron-withdrawing groups positioned ortho or para to the leaving group, which are absent in this molecule. libretexts.org Therefore, displacing the chlorine atom with nucleophiles like hydroxides or amines would require harsh conditions, such as high temperatures and pressures. Under such conditions, the reaction may proceed through a high-energy intermediate, such as a benzyne, which can lead to a mixture of products. libretexts.org

Table 2: Nucleophilic Reactions and Their Products

| Reaction Site | Reaction Type | Reagent | Product |

| Hydroxyl Group | Etherification | 1. NaOH2. CH₃I | 1-Chloro-3-methoxy-5-(2,4-dimethylphenyl)benzene |

| Hydroxyl Group | Esterification | Acetyl chloride, Pyridine | 3-Chloro-5-(2,4-dimethylphenyl)phenyl acetate |

| Chloro Position | SNAr (Forced) | NaOH, high T/P | 5-(2,4-dimethylphenyl)benzene-1,3-diol |

Oxidation and Reduction Pathways and Their Products

Oxidation:

Phenols are susceptible to oxidation, which can yield a variety of products depending on the oxidant and reaction conditions. The hydroxyl group can be oxidized to form quinones. However, the substitution pattern of 3-Chloro-5-(2,4-dimethylphenyl)phenol does not allow for the direct formation of a simple benzoquinone structure. Mild oxidation might lead to the formation of phenoxy radicals, which can then dimerize or polymerize, resulting in complex mixtures. Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could potentially lead to ring-opening and degradation of the molecule.

Reduction:

The aromatic rings of this compound are generally resistant to reduction under mild conditions.

Catalytic Hydrogenation: Under high pressure and temperature with a metal catalyst (e.g., Ni, Pd, Pt), both aromatic rings can be hydrogenated to their corresponding cyclohexyl derivatives. This would yield 3-Chloro-5-(2,4-dimethylcyclohexyl)cyclohexanol.

Birch Reduction: This reaction, using an alkali metal in liquid ammonia with an alcohol, would selectively reduce one of the aromatic rings. The phenolic ring is less likely to be reduced due to the electron-donating nature of the hydroxyl group. The dimethylphenyl ring would be the more probable site of reduction.

Table 3: Oxidation and Reduction Products

| Reaction Type | Reagent/Condition | Potential Product |

| Oxidation | Mild oxidant (e.g., Fe³⁺) | Dimerized or polymerized products via phenoxy radicals |

| Reduction | H₂, Ni catalyst, high T/P | 3-Chloro-5-(2,4-dimethylcyclohexyl)cyclohexanol |

Derivatization Strategies for Functional Material Precursors

The structure of 3-Chloro-5-(2,4-dimethylphenyl)phenol allows for its use as a building block for more complex functional materials, such as polymers, liquid crystals, or specialized ligands. Derivatization is key to incorporating this molecule into larger systems.

Polyester/Polycarbonate Precursors: The phenolic hydroxyl group can react with dicarboxylic acids (or their acyl chlorides) to form polyesters. Reaction with phosgene or a phosgene equivalent would yield a polycarbonate. The bulky dimethylphenyl group would likely impart increased rigidity and a higher glass transition temperature to the resulting polymer.

Epoxy Resin Components: The phenol can be converted into a glycidyl ether by reacting its phenoxide form with epichlorohydrin. This derivative can then be used as a monomer or curing agent in the formation of epoxy resins. The chlorine atom and bulky aromatic structure could enhance properties like flame retardancy and thermal stability.

Precursors for Poly(arylene ether)s: The phenoxide can participate in nucleophilic aromatic substitution reactions with activated aryl halides to form poly(arylene ether)s, a class of high-performance thermoplastics.

Table 4: Derivatization for Functional Material Precursors

| Functional Material | Derivatization Strategy | Key Reagent(s) | Resulting Functional Group |

| Polyesters | Esterification | Terephthaloyl chloride | Ester linkage |

| Epoxy Resins | Glycidylation | Epichlorohydrin | Glycidyl ether |

| Poly(arylene ether)s | Etherification | Activated dihaloarene | Aryl ether linkage |

Coordination Chemistry and Chelation Studies with Metal Ions

The phenolic hydroxyl group provides a primary site for coordination with metal ions. Upon deprotonation, the resulting phenoxide oxygen is a hard donor ligand, showing a preference for hard metal ions such as Fe(III), Ti(IV), and Al(III).

Monodentate Ligation: As a simple ligand, 3-Chloro-5-(2,4-dimethylphenyl)phenoxide can act as a monodentate ligand, coordinating to a metal center through its oxygen atom. The steric bulk of the 2,4-dimethylphenyl group is a significant feature, which can be used to control the coordination number of the metal center, potentially favoring the formation of complexes with lower coordination numbers or preventing polymerization.

Ligand Synthesis: The parent phenol is a valuable starting material for synthesizing more complex multidentate ligands. For example, electrophilic substitution at the C6 position (ortho to the hydroxyl group) could introduce another donor group (e.g., -CHO via the Reimer-Tiemann reaction), creating a bidentate ligand capable of chelation. byjus.com Such a ligand would form a stable six-membered chelate ring with a metal ion.

The electronic properties of the ligand are tuned by its substituents. The electron-withdrawing chlorine atom will slightly reduce the basicity of the phenoxide oxygen, which may affect the stability of the resulting metal complexes.

Table 5: Coordination Properties

| Property | Description |

| Primary Donor Atom | Phenolic Oxygen (after deprotonation) |

| Ligand Type | Hard, Monodentate (unmodified) |

| Preferred Metal Ions | Hard Lewis acids (e.g., Fe³⁺, Al³⁺, Ti⁴⁺) |

| Steric Influence | The bulky 2,4-dimethylphenyl group can enforce lower coordination numbers and influence complex geometry. |

| Potential for Chelation | High, via functionalization at the C6 position to create a bidentate ligand. |

In Depth Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For "3-Chloro-5-(2,4-dimethylphenyl)phenol," ¹H and ¹³C NMR, along with advanced 2D NMR methods, would be employed to map out the complete atomic framework.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and the number of neighboring protons. In a hypothetical ¹H NMR spectrum of "3-Chloro-5-(2,4-dimethylphenyl)phenol," we would expect to see distinct signals corresponding to the different types of protons present.

The spectrum would likely show signals for the aromatic protons on both the chlorinated phenol (B47542) ring and the dimethylphenyl ring. The integration of these signals would indicate the number of protons in each environment. The splitting patterns (e.g., singlets, doublets, triplets), governed by spin-spin coupling, would reveal the number of adjacent protons, helping to establish the substitution pattern on the aromatic rings. The hydroxyl (-OH) proton would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The methyl (-CH₃) groups would each produce a singlet, and their distinct chemical shifts would confirm their positions on the phenyl ring.

Hypothetical ¹H NMR Data for 3-Chloro-5-(2,4-dimethylphenyl)phenol

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic (Phenol Ring) | 6.8 - 7.5 | d, t, or s | 3H |

| Aromatic (Dimethylphenyl Ring) | 7.0 - 7.3 | m | 3H |

| Methyl (C2'-CH₃) | ~2.3 | s | 3H |

| Methyl (C4'-CH₃) | ~2.3 | s | 3H |

| Hydroxyl (-OH) | Variable (e.g., 4.5 - 8.0) | br s | 1H |

Note: This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in "3-Chloro-5-(2,4-dimethylphenyl)phenol" would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

We would anticipate signals in the aromatic region (typically 110-160 ppm) for the twelve carbons of the two phenyl rings. The carbon atom attached to the hydroxyl group and the carbon atom bonded to the chlorine atom would have characteristic chemical shifts due to the electronegativity of these substituents. The quaternary carbons (those bonded to other carbons but not to hydrogen) would also be identifiable. The two methyl carbons would appear at higher field (lower ppm values), typically in the range of 15-25 ppm.

Hypothetical ¹³C NMR Data for 3-Chloro-5-(2,4-dimethylphenyl)phenol

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C-OH (Phenol Ring) | 150 - 160 |

| C-Cl (Phenol Ring) | 130 - 140 |

| Aromatic C-H (Phenol Ring) | 115 - 130 |

| Aromatic C-C (Phenol Ring) | 135 - 145 |

| Aromatic C-H (Dimethylphenyl Ring) | 125 - 135 |

| Aromatic C-CH₃ (Dimethylphenyl Ring) | 135 - 145 |

| Aromatic C-C (Dimethylphenyl Ring) | 130 - 140 |

| Methyl (-CH₃) | 15 - 25 |

Note: This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.

To definitively assign all proton and carbon signals and to confirm the connectivity between the two aromatic rings, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to trace the proton networks within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the signals of the proton-bearing carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This technique is particularly powerful for identifying the quaternary carbons and for confirming the bond linkage between the chlorinated phenol ring and the dimethylphenyl ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

An FT-IR spectrum of "3-Chloro-5-(2,4-dimethylphenyl)phenol" would display absorption bands corresponding to the various vibrational modes of its functional groups.

Key expected absorptions would include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.

Sharp peaks in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the methyl groups and the aromatic rings.

Absorptions in the 1450-1600 cm⁻¹ range attributed to C=C stretching vibrations within the aromatic rings.

A band corresponding to the C-O stretching vibration, typically found around 1200-1300 cm⁻¹.

A signal for the C-Cl stretching vibration, which would be expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

Hypothetical FT-IR Data for 3-Chloro-5-(2,4-dimethylphenyl)phenol

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Phenolic O-H | 3200 - 3600 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Methyl C-H | 2850 - 2970 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| Phenolic C-O | 1200 - 1300 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Note: This table is predictive and based on general principles of FT-IR spectroscopy. Actual experimental values may vary.

Electronic Absorption (UV-Vis) Spectroscopy and Chromophore Analysis

The electronic absorption spectrum of a molecule provides information about the electronic transitions that can be induced by the absorption of ultraviolet or visible light. The phenolic ring and its substituents in 4-Chloro-3,5-dimethylphenol (B1207549) constitute the primary chromophore, the part of the molecule responsible for its UV absorption.

Phenolic compounds typically exhibit characteristic absorption bands in the UV region. For instance, phenol itself shows two absorption bands around 210 nm and 270 nm in a non-polar solvent. The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring. In the case of 4-Chloro-3,5-dimethylphenol, the presence of the chlorine atom and two methyl groups influences the energy of the π-orbitals of the benzene (B151609) ring, leading to shifts in the absorption maxima (λmax).

While specific UV-Vis data for 4-Chloro-3,5-dimethylphenol is not detailed in the provided search results, a study on the electronic spectra of other substituted phenols, such as 2-chlorophenol, demonstrates how substituents and solvents affect the absorption spectra. For 2-chlorophenol, the λmax is observed in both methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO), indicating the influence of solvent polarity on the electronic transitions. researchgate.net The study of various phenolic pollutants by U-HPLC with UV detection also highlights that chlorophenols and nitrophenols have distinct absorption characteristics in the 270-320 nm range. lcms.cz For 4-Chloro-3,5-dimethylphenol, one would expect absorption bands in a similar region, likely influenced by the electronic effects of the chloro and dimethyl substituents.

Table 1: Expected UV-Vis Absorption Data for 4-Chloro-3,5-dimethylphenol

| Parameter | Expected Value |

|---|---|

| Expected λmax (nm) | ~270 - 285 nm |

| Molar Absorptivity (ε) | Data not available |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass-to-charge ratio (m/z) of an ion is measured with very high accuracy, which allows for the unambiguous determination of its elemental formula.

For 4-Chloro-3,5-dimethylphenol (C₈H₉ClO), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of chlorine is particularly distinctive in a mass spectrum due to its isotopic pattern, with ³⁵Cl and ³⁷Cl occurring in an approximate ratio of 3:1. This isotopic signature provides a clear marker for the presence of a chlorine atom in the molecule.

While a specific HRMS report for 4-Chloro-3,5-dimethylphenol was not found, data for a related compound, 2,4-Dichloro-3,5-dimethylphenol, shows the utility of LC-ESI-QFT-MS2 in identifying fragment ions and confirming the molecular structure. massbank.eu For 4-Chloro-3,5-dimethylphenol, the molecular ion peak [M]⁺ or the deprotonated molecule [M-H]⁻ would be observed at an m/z corresponding to its molecular weight.

Table 2: High-Resolution Mass Spectrometry Data for 4-Chloro-3,5-dimethylphenol

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₉ClO | sigmaaldrich.com |

| Molecular Weight | 156.61 g/mol | sigmaaldrich.comsigmaaldrich.cnmerckmillipore.com |

| Monoisotopic Mass | 156.0342 Da | Calculated |

| Expected [M-H]⁻ Ion (m/z) | 155.0269 | Calculated |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure

Although a crystal structure for 4-Chloro-3,5-dimethylphenol itself is not available in the provided results, a study on the co-crystalline adduct of 4-chloro-3,5-dimethylphenol with 1,3,6,8-tetraazatricyclododecane provides insight into its structural properties. sigmaaldrich.com Furthermore, the crystal structure of a related imine, 4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol, reveals a nearly planar conformation with a small dihedral angle between the aromatic rings. nih.gov

For 4-Chloro-3,5-dimethylphenol, the phenolic ring would be planar. The C-O bond to the hydroxyl group and the C-Cl bond would lie in the plane of the ring. The methyl groups attached to the ring would also have their carbon atoms in the plane, with the hydrogen atoms positioned out of the plane. The key geometric parameters, such as the C-C bond lengths within the aromatic ring, the C-O, C-Cl, and C-C(H₃) bond lengths, and the bond angles, would be consistent with those of other substituted phenols.

Table 3: Key Crystallographic Parameters for a Related Compound (4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 12.1875 (10) | nih.gov |

| b (Å) | 7.4438 (5) | nih.gov |

| c (Å) | 14.3141 (12) | nih.gov |

| β (°) | 101.549 (4) | nih.gov |

| Volume (ų) | 1272.30 (17) | nih.gov |

| Z | 4 | nih.gov |

In the solid state, molecules of 4-Chloro-3,5-dimethylphenol would be expected to interact with each other through various non-covalent forces. The most significant of these is likely to be hydrogen bonding involving the phenolic hydroxyl group. The hydroxyl group can act as a hydrogen bond donor, forming O-H···O hydrogen bonds with the hydroxyl group of a neighboring molecule, or potentially O-H···Cl interactions.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Chloro-5-(2,4-dimethylphenyl)phenol |

| 4-Chloro-3,5-dimethylphenol |

| Phenol |

| 2-Chlorophenol |

| 2,4-Dichloro-3,5-dimethylphenol |

| 4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol |

Advanced Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 3-Chloro-5-(2,4-dimethylphenyl)phenol, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in predicting its fundamental properties.

Optimization of Molecular Geometry and Conformational Landscape

The three-dimensional arrangement of atoms in 3-Chloro-5-(2,4-dimethylphenyl)phenol is crucial for its properties and interactions. DFT methods are employed to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often in good agreement with experimental data from techniques like X-ray crystallography for similar molecules. researchgate.netrsc.org

A key aspect of this molecule's structure is the rotational freedom around the single bond connecting the two phenyl rings. This rotation gives rise to a complex conformational landscape with multiple possible low-energy structures (conformers). By performing a potential energy surface scan, where the dihedral angle between the two rings is systematically varied, computational chemists can identify the most stable conformers. um.es For biphenyl (B1667301) systems, the planarity is often hindered by steric clashes between ortho substituents. In the case of 3-Chloro-5-(2,4-dimethylphenyl)phenol, the methyl group at the 2-position of one ring and the chlorine and hydroxyl groups on the other will likely force a non-planar (twisted) conformation as the global minimum energy structure. The energy difference between various conformers, such as cis and trans forms relative to the substituents, is often found to be small, typically less than a kilocalorie per mole. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for 3-Chloro-5-(2,4-dimethylphenyl)phenol (Illustrative)

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| C-Cl Bond Length | ~1.75 Å |

| C-O (Phenolic) Bond Length | ~1.37 Å |

| O-H Bond Length | ~0.96 Å |

| C-C (Inter-ring) Bond Length | ~1.49 Å |

| C-C-C-C (Inter-ring) Dihedral Angle | ~45-55° |

Note: These are typical values based on DFT calculations for similar chlorinated and methylated biphenyl compounds and serve as an illustrative example.

Vibrational Frequency Analysis and Spectroscopic Correlations

Once the molecular geometry is optimized, a vibrational frequency analysis is performed. This calculation predicts the frequencies of the normal modes of vibration of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The theoretical vibrational spectra are invaluable for interpreting experimental spectra, as they allow for the assignment of specific vibrational modes to each observed band. nih.govresearchgate.net

For 3-Chloro-5-(2,4-dimethylphenyl)phenol, characteristic vibrational frequencies are expected for the O-H, C-H, C-Cl, and C-O stretching and bending modes, as well as the vibrations of the phenyl rings. DFT calculations, often with a scaling factor applied to the computed frequencies, can reproduce experimental vibrational spectra with good accuracy. ijrte.org For instance, the O-H stretching vibration is typically observed as a broad band in the IR spectrum, and its frequency can be sensitive to hydrogen bonding. ijrte.org The C-Cl stretching vibration is expected in the lower frequency region of the spectrum. researchgate.net Due to the low symmetry of the molecule, many of the normal modes are likely to be coupled. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 3-Chloro-5-(2,4-dimethylphenyl)phenol (Illustrative)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | 3550-3650 |

| Aromatic C-H Stretch | 3000-3100 |

| Methyl C-H Stretch | 2850-3000 |

| C=C Aromatic Ring Stretch | 1400-1600 |

| O-H In-plane Bend | 1150-1250 |

| C-O Stretch | 1200-1300 |

| C-Cl Stretch | 500-750 |

Note: These are illustrative ranges based on DFT studies of substituted phenols and chlorobenzenes. researchgate.netijrte.orgnih.govijaemr.com

NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. um.es The calculated chemical shifts are then compared with experimental data to validate the proposed structure and to aid in the assignment of the NMR signals. nih.govmdpi.com

For 3-Chloro-5-(2,4-dimethylphenyl)phenol, the predicted ¹H NMR spectrum would show distinct signals for the phenolic proton, the aromatic protons on both rings, and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effects of the hydroxyl and methyl groups. Similarly, the ¹³C NMR spectrum would provide information about each carbon atom in the molecule. The accuracy of the predicted chemical shifts can be high enough to distinguish between different isomers and conformers. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

To understand the electronic absorption properties of 3-Chloro-5-(2,4-dimethylphenyl)phenol, such as those measured by UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is employed. TD-DFT can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. ijrte.org

These calculations provide insights into the nature of the electronic transitions, such as π → π* or n → π* transitions. For an aromatic compound like 3-Chloro-5-(2,4-dimethylphenyl)phenol, the lowest energy electronic transitions are typically of the π → π* type, involving the promotion of an electron from a filled π molecular orbital to an empty π* molecular orbital. The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal how different parts of the molecule contribute to its electronic absorption spectrum.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations provide a wealth of information that can be used to derive various descriptors and indices that quantify the reactivity of a molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. researchgate.netresearchgate.net The MEP surface allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

For 3-Chloro-5-(2,4-dimethylphenyl)phenol, the MEP surface would likely show negative potential (typically colored red or yellow) around the electronegative oxygen and chlorine atoms, indicating these as sites susceptible to electrophilic attack. The phenolic hydrogen, being acidic, would be a region of positive potential (typically colored blue), making it a likely site for interaction with nucleophiles or for hydrogen bonding. The π-systems of the aromatic rings also contribute to the electrostatic potential, influencing how the molecule interacts with other species. researchgate.net This analysis is crucial for predicting the molecule's intermolecular interactions and its preferred sites for chemical reactions. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to explain and predict chemical reactivity. wikipedia.orgnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other molecules.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net

For a molecule like 3-Chloro-5-(2,4-dimethylphenyl)phenol, an FMO analysis would reveal the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. The analysis would map the electron density of the HOMO and LUMO across the molecular structure. This would highlight which atoms (e.g., on the phenolic ring, the dimethylphenyl substituent, or near the chlorine atom) are the primary sites for electron donation and acceptance. However, without specific computational studies on this compound, the exact energies of the HOMO and LUMO and the precise distribution of these orbitals remain undetermined.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with intuitive chemical concepts. This analysis is valuable for understanding charge distribution, hybridization, and intramolecular interactions like hyperconjugation.

Tautomerism and Intramolecular Proton Transfer Studies

Tautomerism involves the migration of a proton, typically from a heteroatom to a carbon atom, accompanied by a shift of a double bond. Phenolic compounds can, in principle, exhibit keto-enol tautomerism, where the phenolic form (enol) exists in equilibrium with a keto form (cyclohexadienone).

Computational studies on tautomerism and intramolecular proton transfer for 3-Chloro-5-(2,4-dimethylphenyl)phenol would involve calculating the relative energies and activation barriers between the different tautomeric forms. This would determine the predominant tautomer under various conditions and the feasibility of proton transfer. Such studies often employ Density Functional Theory (DFT) to model the potential energy surface of the transformation. The investigation would clarify whether the phenolic proton can be transferred to one of the carbon atoms on the ring, and what the energy cost of such a process would be. While this type of analysis is crucial for understanding the compound's reactivity and potential metabolic pathways, specific research on the tautomeric behavior of 3-Chloro-5-(2,4-dimethylphenyl)phenol has not been reported in the available literature.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, which is a characteristic of interest for applications in optoelectronics and photonics. Computational chemistry provides a powerful tool for predicting the NLO properties of molecules. The key parameters evaluated are the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ), which are measures of the molecule's NLO response.

Structure Activity Relationship Sar Studies in Defined Biological Systems in Vitro and Mechanistic Focus

Principles of Molecular Design for Targeted Biological Interactions

The biological activity of phenolic compounds, including substituted biphenyl (B1667301) phenols, is intrinsically linked to their molecular structure. The design of these molecules for specific biological interactions hinges on several key principles. The number and position of hydroxyl (-OH) groups on the aromatic rings are critical, as they can act as hydrogen bond donors and are often essential for antioxidant activity and interaction with protein active sites.

In Vitro Enzyme Inhibition Studies

The interaction of phenolic compounds with enzymes is a cornerstone of their biological effects. These interactions can range from the modulation of metabolic enzymes to the direct inhibition of enzymes essential for pathogen survival.

Characterization of Inhibitory Potency Against Specific Enzyme Targets

While quantitative inhibitory concentrations are not specified, the reliance of its breakdown on this enzyme family points to its role as a substrate and potential competitive inhibitor for other substrates of the same enzymes.

Mechanistic Studies of Enzyme-Ligand Interactions

The mechanism by which phenolic compounds interact with enzymes often involves the hydroxyl group. For instance, phenols can act as reducing cosubstrates for peroxidases, enzymes that are crucial in many biological processes. The phenolic hydroxyl group can donate a hydrogen atom to reactivate the enzyme, a process that is fundamental to their antioxidant and other biological activities.

In the context of its antimicrobial action, chloroxylenol is believed to disable bacterial enzymes after entering the cell. drugbank.com At higher concentrations, it can cause the coagulation of proteins, leading to a complete loss of enzymatic function and rapid cell death. drugbank.com This suggests a non-specific, disruptive interaction with a wide range of proteins. Molecular docking studies on similar phenolic structures have shown that the hydroxyl group often forms key hydrogen bonds with amino acid residues in the active sites of target enzymes, anchoring the molecule and facilitating inhibitory action.

In Vitro Antimicrobial Activity and Mechanistic Insights

The antimicrobial properties of phenolic compounds are well-documented, and analogs of 3-Chloro-5-(2,4-dimethylphenyl)phenol are no exception. Their efficacy is largely dependent on their ability to disrupt microbial cells and their essential processes.

Assessment of Efficacy Against Bacterial and Fungal Strains

Chloroxylenol has demonstrated broad-spectrum antibacterial activity, being particularly effective against Gram-positive bacteria. drugbank.com Its efficacy against various pathogenic bacteria has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). For example, it has shown high effectiveness against Staphylococcus aureus. europeanreview.org Biphenyl derivatives have also been synthesized and evaluated for their antimicrobial activities, showing promise against both bacteria and fungi like Candida albicans and Escherichia coli. ajptonline.com

Antimicrobial Activity of Chloroxylenol (PCMX)

| Microorganism | Strain | MIC (mg/L) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Clinical Isolate | - | europeanreview.org |

| Staphylococcus epidermidis | Clinical Isolate | - | europeanreview.org |

| Pseudomonas aeruginosa | - | - | nih.gov |

| Bacillus subtilis | - | 60 | researchgate.net |

| Bacillus cereus | - | 16 | researchgate.net |

Elucidation of Cellular Targets and Pathways (e.g., membrane disruption, metabolic interference)

The primary mechanism of antimicrobial action for chloroxylenol involves the disruption of the bacterial cell wall and membrane. drugbank.com The phenolic hydroxyl group is thought to bind to proteins in the cell membrane, leading to a loss of membrane integrity and the leakage of cellular contents. drugbank.com This disruption is a key factor in its bactericidal effect.

At a more detailed level, exposure to chloroxylenol can lead to an increase in the permeability of the cell membrane. nih.gov Furthermore, it can induce the excessive production of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative stress and damage to cellular components. nih.gov At high concentrations, the effects are more drastic, causing the coagulation of proteins and nucleic acids, which ultimately leads to rapid cell death. drugbank.com For biphenyl compounds, their lipophilicity allows them to penetrate the bacterial cell membrane, which is often a critical step in their antimicrobial mechanism.

In-Depth Analysis of 3-Chloro-5-(2,4-dimethylphenyl)phenol Reveals a Gap in Current Scientific Literature

A comprehensive review of available scientific literature and chemical databases indicates a significant lack of specific research into the biological activities of the chemical compound 3-Chloro-5-(2,4-dimethylphenyl)phenol. Despite extensive searches for data pertaining to its structure-activity relationship, in vitro anticancer properties, and molecular interactions, no dedicated studies were identified that would permit a detailed analysis as per the requested structure.

While the broader class of chlorinated and substituted phenolic compounds has been the subject of numerous scientific investigations for their potential therapeutic applications, research on this specific isomer appears to be limited or not publicly available. The search for information on its effects on cell cycle progression, apoptosis pathways, and tubulin polymerization did not yield any specific results for 3-Chloro-5-(2,4-dimethylphenyl)phenol.

Similarly, inquiries into computational studies, such as molecular docking and dynamics simulations to understand its binding to biological receptors, returned no information for this particular compound. The rational design and synthesis of its derivatives for enhanced biological activity also appear to be an unexplored area of research.

It is important to note that while general principles of structure-activity relationships for phenolic compounds exist, these cannot be accurately extrapolated to a specific, unstudied molecule without experimental validation. For instance, studies on other substituted phenols have demonstrated that the nature and position of substituents on the phenol (B47542) ring are critical determinants of their biological effects, including their ability to induce apoptosis in cancer cells. However, without direct experimental data, any discussion of 3-Chloro-5-(2,4-dimethylphenyl)phenol would be purely speculative.

Role As a Key Synthetic Intermediate and Advanced Chemical Building Block

Precursor in Complex Organic Molecule Synthesis

The synthesis of complex organic molecules often relies on the strategic assembly of smaller, functionalized building blocks. Biaryl scaffolds are prevalent in natural products, pharmaceuticals, and other biologically active molecules. The structure of 3-Chloro-5-(2,4-dimethylphenyl)phenol lends itself to further elaboration through reactions targeting the phenolic hydroxyl group, the chlorinated aromatic ring, or the dimethylphenyl moiety.

Cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While direct synthesis of 3-Chloro-5-(2,4-dimethylphenyl)phenol is not prominently described, analogous biaryl compounds are frequently assembled via transition-metal-catalyzed methods such as the Suzuki-Miyaura coupling or the Ullmann condensation. For instance, a plausible synthetic route could involve the Suzuki-Miyaura coupling of a protected 3-chloro-5-hydroxyphenylboronic acid with 1-bromo-2,4-dimethylbenzene.

Once formed, this intermediate could undergo a variety of transformations:

Etherification or Esterification of the phenolic hydroxyl group to introduce new functionalities.

Further Cross-Coupling Reactions at the chloro-substituted position to build even more complex biaryl or polyaryl systems.

Electrophilic Aromatic Substitution on either of the aromatic rings, guided by the existing substituents.

These potential transformations are summarized in the table below:

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid, Pd catalyst, base | Polyarylphenols |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-biarylphenols |

| Ullmann Condensation | Alcohol/Amine, Cu catalyst, base | Biaryl ethers/amines |

| Williamson Ether Synthesis | Alkyl halide, base | Alkoxy-biarylphenols |

Application in the Development of New Materials and Functional Molecules

Biaryl units are fundamental components in the design of functional materials, including polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The rigidity and defined geometry of the biaryl linkage in 3-Chloro-5-(2,4-dimethylphenyl)phenol, combined with the potential for further functionalization, make it an attractive candidate for incorporation into novel material backbones.

The presence of the chlorine atom can influence the electronic properties of the molecule and can also serve as a handle for subsequent polymerization reactions. The phenolic hydroxyl group can be used to attach the molecule to polymer chains or other substrates. The non-coplanar nature of the two aromatic rings, due to steric hindrance from the methyl groups, could lead to materials with interesting photophysical properties.

Research into Agrochemical Synthesis Intermediates

Many successful agrochemicals, including herbicides and fungicides, feature chlorinated aromatic and biaryl structures. nih.gov These structural motifs are often crucial for the biological activity of the molecule. The combination of a chlorinated phenol (B47542) and a dimethylphenyl group in 3-Chloro-5-(2,4-dimethylphenyl)phenol makes it a plausible intermediate in the synthesis of new agrochemical candidates.

Research in this area would likely involve the synthesis of a library of derivatives by modifying the phenolic hydroxyl group to explore structure-activity relationships. The goal would be to identify compounds with high efficacy against specific pests or weeds while maintaining low toxicity to non-target organisms.

Utility in Catalyst and Ligand Design

Biaryl scaffolds are a cornerstone of ligand design in transition-metal catalysis. nih.gov The steric and electronic properties of the biaryl ligand can have a profound impact on the activity, selectivity, and stability of the metal catalyst. The atropisomeric nature of some substituted biaryls has been exploited in the development of chiral ligands for asymmetric catalysis.

While 3-Chloro-5-(2,4-dimethylphenyl)phenol itself is not a ligand, it could serve as a precursor for the synthesis of phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) ligands. For example, the phenolic hydroxyl group could be used as an anchor point to introduce a phosphine moiety, leading to a new class of biarylmonophosphine ligands. The steric bulk provided by the 2,4-dimethylphenyl group could create a specific chiral pocket around the metal center, potentially leading to high enantioselectivity in catalytic reactions.

Development and Validation of Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and analysis of phenolic compounds. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would depend on the compound's volatility and thermal stability, as well as the matrix in which it is being analyzed.

HPLC, particularly in a reversed-phase (RP) configuration, is a powerful technique for the analysis of moderately polar to nonpolar compounds like substituted phenols. For 3-Chloro-5-(2,4-dimethylphenyl)phenol, a C18 or a perfluorinated phenyl (PFP) stationary phase would likely provide an effective separation. The PFP phase, in particular, can offer unique selectivity for halogenated aromatic compounds.

Method development would involve the optimization of several key parameters to achieve a good resolution and peak shape. A typical mobile phase would consist of a mixture of an aqueous component (like water with an acid modifier such as acetic or formic acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the timely elution of the compound. Detection is commonly performed using a UV-Diode Array Detector (DAD), which can monitor multiple wavelengths simultaneously, providing both quantitative data and spectral information that can aid in peak identification.

Table 1: Illustrative HPLC Parameters for Analysis of Related Phenolic Compounds

| Parameter | Typical Setting | Rationale for 3-Chloro-5-(2,4-dimethylphenyl)phenol Analysis |

| Column | Hypersil GOLD PFP (100 x 2.1 mm, 1.9 µm) | PFP stationary phase offers enhanced selectivity for halogenated compounds. |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: 0.1% Acetic Acid in Methanol | Acidified mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape. |

| Gradient | Linear gradient from 5% B to 95% B | Ensures elution of the compound with good peak symmetry. |

| Flow Rate | 0.5 - 1.0 mL/min | Adjusted to optimize separation efficiency and analysis time. |

| Column Temp. | 30 - 60 °C | Higher temperatures can improve peak shape and reduce analysis time. |

| Detection | UV/DAD at 270-320 nm | Phenolic compounds typically exhibit strong UV absorbance in this range. |

| Injection Vol. | 5 - 20 µL | Dependent on sample concentration and instrument sensitivity. |

Note: This table is based on methodologies for other chlorophenols and serves as a likely starting point for method development for 3-Chloro-5-(2,4-dimethylphenyl)phenol.

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds. Phenols, being polar and acidic, can sometimes exhibit poor peak shape and tailing in GC analysis due to interactions with the stationary phase or active sites in the GC system. To overcome this, a derivatization step is often employed to convert the polar hydroxyl group into a less polar, more volatile derivative. A common derivatization agent for phenols is a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trimethylsilyl-N,N-dimethylcarbamate (TMSDMC), which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group.

The derivatized 3-Chloro-5-(2,4-dimethylphenyl)phenol could then be analyzed on a low to mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., TG-5SilMS). Detection would typically be achieved with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification.

Table 2: Potential GC Parameters for Derivatized 3-Chloro-5-(2,4-dimethylphenyl)phenol

| Parameter | Typical Setting | Rationale for 3-Chloro-5-(2,4-dimethylphenyl)phenol Analysis |

| Column | TraceGOLD TG-5SilMS (30 m x 0.25 mm x 0.25 µm) | A robust, low-polarity column suitable for a wide range of organic compounds. |

| Injection | Splitless mode | To enhance sensitivity for trace-level analysis. |

| Injector Temp. | 250 - 280 °C | To ensure complete vaporization of the derivatized analyte. |

| Oven Program | Start at 40-60°C, ramp at 10-15°C/min to 280-300°C | A temperature ramp allows for the separation of compounds with different boiling points. |

| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0-1.5 mL/min | Inert carrier gas to transport the analyte through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for positive identification. |

Note: This table is based on established GC methods for other chlorophenols and assumes a prior derivatization step would be necessary for optimal analysis of 3-Chloro-5-(2,4-dimethylphenyl)phenol.

Advanced Hyphenated Techniques

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are indispensable for the unambiguous identification and sensitive quantification of compounds in complex matrices.

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. This technique would be particularly advantageous for analyzing 3-Chloro-5-(2,4-dimethylphenyl)phenol in complex samples as it often does not require the derivatization step needed for GC analysis. An electrospray ionization (ESI) source operating in negative ion mode would be the most probable interface, as phenols readily deprotonate to form [M-H]⁻ ions.

For quantitative studies, a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode would be employed. This involves selecting the precursor ion (the deprotonated molecule) and a specific product ion that is formed upon fragmentation in the collision cell. This high degree of specificity minimizes interferences from the sample matrix and allows for very low detection limits.

GC-MS is a gold standard for the identification of volatile and semi-volatile organic compounds. After separation on the GC column (following derivatization), the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical "fingerprint" that can be compared to spectral libraries for positive identification.

For the analysis of 3-Chloro-5-(2,4-dimethylphenyl)phenol, GC-MS would provide not only retention time data but also a unique mass spectrum that would confirm its identity. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by only monitoring for specific ions characteristic of the target analyte.

Sample Preparation and Extraction Protocols for Diverse Research Matrices

The goal of sample preparation is to extract the analyte of interest from the sample matrix (e.g., water, soil, biological tissue) and concentrate it to a level suitable for instrumental analysis, while also removing interfering substances. For a compound like 3-Chloro-5-(2,4-dimethylphenyl)phenol, the choice of extraction technique would depend heavily on the nature of the sample.

For aqueous samples, Solid-Phase Extraction (SPE) is a widely used and effective technique. A sorbent material, such as a styrene-divinylbenzene (SDB) polymer, can be used to retain the phenolic compound from the water sample. The analyte is then eluted with a small volume of an organic solvent, effectively concentrating it and removing salts and other polar impurities. The pH of the water sample would likely be adjusted to an acidic value (e.g., pH 2) to ensure the phenol (B47542) is in its neutral form, promoting its retention on the nonpolar SPE sorbent.